5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O/c1-16-4-2-9(3-5-16)8-17-12-11(14)6-10(13)7-15-12/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCHACXTOTTZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions, suggesting that its targets could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, the compound may interact with its targets through oxidative addition and transmetalation. Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may influence pathways related to carbon-carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Biological Activity
5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClFN₂O |
| Molecular Weight | 258.72 g/mol |
| CAS Number | 2201998-51-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuroinflammation.
- Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of several cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, similar to other compounds containing a pyridine scaffold that have shown antitumor activity .
- Neuroinflammatory Response : Research indicates that derivatives of pyridine compounds can exhibit anti-inflammatory properties, potentially making them suitable for treating neuroinflammatory conditions. The compound's ability to stabilize mast cells and inhibit pro-inflammatory cytokines is under investigation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study evaluated a series of pyridine derivatives for their antitumor effects. Results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects .
- Anti-inflammatory Activity : Research on other piperidine derivatives demonstrated their ability to reduce inflammation in animal models. These findings support the hypothesis that this compound could possess similar anti-inflammatory properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the Pyridine Ring : Utilizing halogenation and nucleophilic substitution reactions.
- Piperidine Modification : Introducing the piperidine moiety through alkylation or amination methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Ring
Positional and Functional Group Variations
- 5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9): This analog replaces the (1-methylpiperidin-4-yl)methoxy group with a 4-iodophenoxy substituent.
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine: This derivative features amino and substituted phenyl groups. The amino group increases hydrogen-bonding capacity, while chlorine at position 2 (vs. position 5 in the target compound) may shift electronic effects. Reported IR and NMR data (e.g., C-Cl stretch at 718 cm⁻¹) suggest distinct electronic environments compared to the target compound .
Impact of Heterocyclic Methoxy Substituents
Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine) :
Though a quinazoline derivative, vandetanib shares the (1-methylpiperidin-4-yl)methoxy group. This substituent is critical for its antitumor activity as a tyrosine kinase inhibitor, suggesting that the piperidine moiety enhances target engagement .- Radioligands for Nicotinic Acetylcholine Receptors: Compounds like 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine exhibit sub-nanomolar affinity for α4β2 receptors. Replacing azetidine with 1-methylpiperidine (as in the target compound) could modulate lipophilicity and binding kinetics, as seen in similar analogs .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility :
The 1-methylpiperidin-4-yl group increases lipophilicity compared to simpler alkoxy groups (e.g., methoxy or ethoxy). This may enhance blood-brain barrier penetration but reduce aqueous solubility, a trade-off observed in radioligands like [18F]NIDA 522131 .- Stability and Metabolism: Piperidine-containing compounds often exhibit metabolic stability due to reduced susceptibility to oxidative degradation. In contrast, iodophenoxy analogs (e.g., CAS 1514974-46-9) may face instability under light or nucleophilic conditions .
Q & A
Q. What are the key synthetic steps for preparing 5-Chloro-3-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]pyridine?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting a fluorinated pyridine precursor with (1-methylpiperidin-4-yl)methanol under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the methoxy-piperidine moiety. Subsequent chlorination steps may employ reagents like POCl₃ or SOCl₂. Purification via column chromatography or recrystallization ensures high purity (>99%) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperidine ring conformation.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in studies of analogous pyridine derivatives .
- HPLC with UV detection to assess purity (>95%) and rule out byproducts .
Q. What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H313/H319) .
- Ventilation: Use fume hoods to avoid inhalation (H333).
- Storage: Keep at 0–4°C in airtight containers to prevent degradation .
- Waste Disposal: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can conflicting yield data in synthetic protocols be resolved?
Methodological Answer: Conflicting yields often stem from variations in reaction scale, solvent purity, or catalyst loading. To address this:
- Perform Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and reaction time.
- Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
- Compare results with literature protocols for analogous piperidine-pyridine hybrids, noting critical differences in workup procedures .
Q. What strategies improve the regioselectivity of halogenation in related pyridine derivatives?
Methodological Answer:
- Directing groups: Introduce temporary substituents (e.g., methoxy or amino groups) to steer halogenation to specific positions.
- Metal-mediated catalysis: Utilize Pd or Cu catalysts for C-H activation, as seen in fluorination/chlorination of pyridine scaffolds .
- Computational modeling: Predict reactive sites using DFT calculations to guide experimental design.
Q. How can researchers analyze stability under varying pH conditions?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C.
- Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., cleavage of the piperidine-methoxy bond).
- Correlate results with logP values to predict bioavailability and storage requirements .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- The electron-withdrawing chloro and fluoro substituents activate the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Use kinetic isotope effect (KIE) studies or deuterium labeling to probe rate-determining steps.
- Compare with structurally similar compounds (e.g., 2-chloro-5-fluoropyridine derivatives) to isolate steric vs. electronic effects .
Data Analysis & Contradiction Resolution
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Standardize assays: Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (IC₅₀ vs. EC₅₀).
- Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis) to rule out impurity-driven effects.
- Cross-reference with structural analogs (e.g., piperidine-modified pyridines) to identify critical pharmacophores .
Q. What analytical methods resolve stereochemical uncertainties in the piperidine moiety?
Methodological Answer:
- Chiral HPLC with polysaccharide-based columns to separate enantiomers.
- Vibrational circular dichroism (VCD) for absolute configuration determination.
- NOESY NMR to assess spatial proximity of substituents on the piperidine ring .
Safety & Compliance
Q. How to interpret regulatory codes (e.g., H290, P305) in safety documentation?
Methodological Answer:
- H290 (Corrosive to metals): Avoid contact with metal surfaces; use glass or PTFE equipment.
- P305 (IF IN EYES): Immediate rinsing with water for 15+ minutes, followed by medical consultation.
- Cross-check with Globally Harmonized System (GHS) guidelines to align lab protocols with international standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
